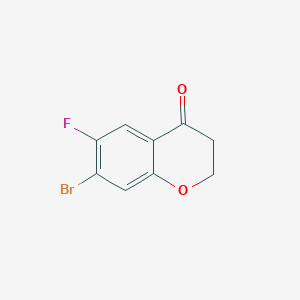

7-Bromo-6-fluorochroman-4-one

Beschreibung

Eigenschaften

IUPAC Name |

7-bromo-6-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-6-4-9-5(3-7(6)11)8(12)1-2-13-9/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIKUJVFHWCVKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1=O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229290 | |

| Record name | 7-Bromo-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27407-12-1 | |

| Record name | 7-Bromo-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27407-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-fluorochroman-4-one typically involves the bromination and fluorination of chroman-4-one derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to introduce the respective halogens at the desired positions on the chromanone ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process often requires stringent control of temperature, pressure, and reaction time to achieve the desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-6-fluorochroman-4-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromanone derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

7-Bromo-6-fluorochroman-4-one has diverse applications across several domains:

Medicinal Chemistry

- Anticancer Properties: Investigated for its potential to inhibit cancer cell growth. Studies indicate that chromanone derivatives can interact with cellular pathways involved in tumor proliferation.

- Antimicrobial Activity: Exhibits promising results against various bacterial strains, suggesting its utility as a lead compound for developing new antibiotics.

Biological Research

- Enzyme Inhibition: The compound has been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer’s. This interaction suggests potential therapeutic applications in treating cognitive disorders.

Organic Synthesis

- Building Block for Complex Molecules: Utilized as a precursor in the synthesis of more complex organic compounds, facilitating advancements in chemical research and development.

Pharmaceutical Development

- Drug Design: The unique electronic properties imparted by the bromine and fluorine substituents may enhance binding affinity to biological targets, making it a candidate for drug development aimed at specific diseases.

Case Study 1: Anticancer Activity

Research conducted on various chromanone derivatives, including this compound, demonstrated significant inhibition of cancer cell lines. This study highlighted the compound's ability to induce apoptosis in cancer cells through modulation of key signaling pathways.

Case Study 2: Antimicrobial Efficacy

A series of tests evaluated the antimicrobial properties of this compound against common pathogens. Results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria, suggesting its potential as a new antibiotic agent.

Wirkmechanismus

The mechanism of action of 7-Bromo-6-fluorochroman-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 7-bromo-6-fluorochroman-4-one with chromanone derivatives sharing halogen or alkyl substituents. Key differences in substituent positions, molecular weights, and physicochemical properties are highlighted.

Structural Analogues of Chroman-4-one Derivatives

Table 1: Comparison of Key Chromanone Derivatives

Substituent Position and Electronic Effects

Halogen Positioning :

- The 7-bromo-6-fluoro isomer (target compound) and 5-bromo-7-fluoro isomer (CAS: 1260008-29-4) share identical molecular formulas but differ in halogen placement. This positional variance alters electronic effects (e.g., electron-withdrawing fluorine at position 6 vs. 7), impacting reactivity in cross-coupling reactions or hydrogen-bonding interactions .

- The 5-bromo-7-fluoro hydrochloride derivative (CAS: 2055840-44-1) introduces a chloride ion, increasing molecular weight and solubility in polar solvents .

Methyl vs. Halogen Substitution :

Functional Group Variation :

Physicochemical and Commercial Properties

- Molecular Weight and Solubility: Hydrochloride salts (e.g., CAS: 2055840-44-1) exhibit higher molecular weights and improved aqueous solubility compared to neutral chromanones . Methyl-substituted derivatives (e.g., CAS: 173381-62-9) are less polar, favoring organic solvents like dichloromethane or ethyl acetate .

Pricing and Availability :

Biologische Aktivität

7-Bromo-6-fluorochroman-4-one (CAS No. 27407-12-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a chromanone structure, with bromine and fluorine substituents at the 7th and 6th positions, respectively. Its unique chemical properties contribute to its potential applications in pharmaceuticals, particularly in the development of drugs targeting various diseases.

The molecular formula of this compound is C₉H₆BrF O₂, with a molecular weight of 245.05 g/mol. The compound is characterized by its solubility in various organic solvents, which is essential for its use in biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆BrFO₂ |

| Molecular Weight | 245.05 g/mol |

| CAS Number | 27407-12-1 |

| Purity | >98% |

This compound exhibits significant biochemical activity by interacting with various enzymes and proteins. Notably, it has been shown to bind with high affinity to amyloid-beta plaques, which are implicated in Alzheimer's disease. This interaction suggests potential therapeutic applications in neurodegenerative disorders.

Enzyme Interactions

One of the critical mechanisms of action for this compound is its modulation of acetylcholinesterase (AChE) activity. AChE is an enzyme crucial for neurotransmission, and its inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antimicrobial Activity : The compound has demonstrated efficacy against a range of microbial pathogens, making it a candidate for further development as an antimicrobial agent.

- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication, although specific mechanisms remain to be elucidated.

- Anticancer Potential : Investigations have revealed that this compound may induce apoptosis in cancer cells, providing a foundation for its use in cancer therapy.

Case Studies and Research Findings

- Alzheimer's Disease : A study highlighted the binding affinity of this compound to amyloid-beta plaques. This property could be leveraged to develop drugs aimed at preventing or treating Alzheimer's disease by inhibiting plaque formation and promoting clearance from the brain.

- Neurotransmission Modulation : Research has shown that derivatives of chromanone can effectively inhibit AChE activity. A study focusing on this compound demonstrated that it significantly increased acetylcholine levels in vitro, suggesting potential applications in treating cognitive disorders.

- Anticancer Activity : In vitro tests revealed that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases.

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound primarily involves:

- Binding Interactions : The compound interacts with specific biomolecules, altering their functionality. For instance, it binds to the active site of AChE, inhibiting its enzymatic activity.

- Signal Transduction Pathways : It influences various cellular signaling pathways, potentially affecting gene expression and cellular metabolism.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromo-6-fluorochroman-4-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via halogenation of chroman-4-one derivatives using brominating agents (e.g., NBS) and fluorinating reagents (e.g., Selectfluor). Optimization involves varying solvents (DMF, THF), temperature (0–80°C), and stoichiometry. For example, bromination at the 7-position may require directing groups or catalysts like Lewis acids (e.g., FeCl₃). Purification typically employs column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., deshielded carbonyl at ~190 ppm in ¹³C NMR).

- HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]⁺ at m/z 245.0).

- XRD : Resolve structural ambiguities in crystalline forms.

Cross-referencing with computational simulations (DFT) enhances accuracy .

Q. How does this compound behave under varying pH and temperature conditions?

- Methodological Answer : Conduct stability studies using accelerated degradation protocols:

- Thermal Stability : TGA/DSC to assess decomposition points.

- pH Stability : Monitor hydrolysis rates via UV-Vis or LC-MS in buffers (pH 1–13).

Data should be analyzed using Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling in NMR) for this compound derivatives?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:

- Variable Temperature (VT) NMR : Identify conformational changes.

- 2D NMR (COSY, NOESY) : Elucidate through-space interactions.

- High-Resolution MS : Rule out isotopic or adduct interference.

Systematic comparison with literature on analogous fluorochromanones is critical .

Q. What computational approaches are suitable for predicting the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Compare activation energies for possible reaction pathways (e.g., Suzuki-Miyaura coupling at bromine vs. fluorine sites).

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions.

Validate predictions with experimental trials using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs for biological studies?

- Methodological Answer :

- Pharmacophore Modeling : Identify critical substituents (bromo, fluoro) for target binding.

- In Silico Docking : Screen analogs against enzymes (e.g., kinases) using AutoDock Vina.

Prioritize synthesis of derivatives with predicted high binding affinity and test in vitro .

Q. What mechanistic insights can be gained from kinetic studies of this compound in nucleophilic aromatic substitution?

- Methodological Answer :

- Rate Determination : Use stopped-flow spectroscopy to monitor intermediate formation.

- Isotope Effects : Compare kₕ/k_d for deuterated solvents to infer transition states.

- Linear Free Energy Relationships (LFER) : Correlate substituent effects (Hammett σ constants) with reactivity .

Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Exothermicity Control : Use jacketed reactors with gradual reagent addition.

- Byproduct Management : Optimize workup protocols (e.g., liquid-liquid extraction).

- Safety : Implement inert atmospheres (N₂) for halogenation steps.

Pilot-scale trials with PAT (Process Analytical Technology) ensure reproducibility .

Key Considerations for Research Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.